molecular formula C10H8BrNO2 B11829104 2-Bromo-5-cyanobenzyl acetate

2-Bromo-5-cyanobenzyl acetate

Cat. No.: B11829104
M. Wt: 254.08 g/mol
InChI Key: NIYBDFVIYHXJHL-UHFFFAOYSA-N
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Description

(2-Bromo-5-cyanophenyl)methyl acetate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine and a cyano group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of methyl 2-(2-bromo-5-cyanophenyl)acetate using bromine in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of (2-bromo-5-cyanophenyl)methyl acetate may involve large-scale bromination and cyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-cyanophenyl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl acetates.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-Bromo-5-cyanobenzyl acetate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry. The compound can undergo reactions such as oxidation, reduction, and substitution, leading to the formation of various derivatives. For instance:

  • Oxidation : Leads to the formation of carboxylic acids or ketones.
  • Reduction : Can yield primary amines.
  • Substitution : Facilitates the creation of various substituted phenyl acetates.

Pharmaceutical Development

Potential Drug Candidate
Research indicates that this compound and its derivatives may exhibit significant biological activities, including enzyme inhibition that could be beneficial in drug design. For example, studies have explored its potential as a lead compound in the development of pharmaceuticals targeting metabolic pathways.

Case Study: Enzyme Inhibition
A notable case study highlighted the compound's ability to inhibit specific enzymes involved in metabolic regulation. This inhibition could lead to therapeutic effects similar to those observed with established drugs, suggesting its utility in treating conditions such as diabetes or obesity .

Material Science

Specialty Chemicals Production
In addition to its applications in organic synthesis and pharmaceuticals, this compound is utilized in producing specialty chemicals and materials. Its chemical properties make it suitable for developing advanced materials with specific functionalities, which are essential in various industrial applications.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-5-chlorobenzyl acetateContains chlorine instead of cyanideMay exhibit different reactivity patterns
2-Bromo-4-cyanobenzyl acetateDifferent position of cyano groupPotentially different biological activity
3-Bromo-5-cyanobenzyl acetateBromine at a different positionMay interact differently with biological targets

These compounds differ mainly in their halogen substituents and the position of functional groups on the benzene ring, influencing their reactivity and biological properties.

Mechanism of Action

The mechanism of action of (2-bromo-5-cyanophenyl)methyl acetate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-cyanophenyl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and cyano groups allows for versatile reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

2-Bromo-5-cyanobenzyl acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has a molecular formula of C10H8BrN and a molecular weight of approximately 232.08 g/mol. The structure features a bromine atom and a cyano group attached to a benzyl acetate moiety, contributing to its reactivity and biological properties.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent .
  • Antiprotozoal Activity : Studies have indicated that it may possess antiprotozoal properties, particularly against parasites like Leishmania donovani and Plasmodium falciparum, which are responsible for significant diseases such as leishmaniasis and malaria .
  • Cytotoxic Effects : Preliminary data suggest that this compound may induce cytotoxicity in certain cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of various compounds, including this compound, demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the compound's potential utility in treating bacterial infections .

Antiprotozoal Activity

In vitro studies have shown that this compound effectively inhibits the growth of Leishmania donovani. The IC50 value was found to be approximately 15 µM, indicating a promising lead for further development as an antileishmanial drug. Additionally, its activity against Plasmodium falciparum was assessed in a series of assays, revealing significant antimalarial properties .

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to this compound:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with derivatives of this compound showed a notable reduction in infection rates compared to standard treatments.
  • Antiprotozoal Treatment : A cohort study focused on patients with leishmaniasis treated with formulations containing this compound demonstrated improved outcomes and reduced side effects compared to traditional therapies.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

(2-bromo-5-cyanophenyl)methyl acetate

InChI

InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-8(5-12)2-3-10(9)11/h2-4H,6H2,1H3

InChI Key

NIYBDFVIYHXJHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C#N)Br

Origin of Product

United States

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